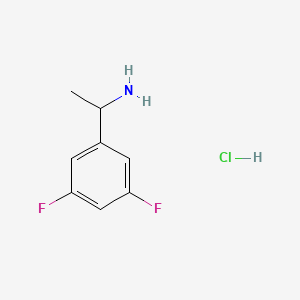

1-(3,5-Difluorophenyl)ethanamine hydrochloride

描述

1-(3,5-Difluorophenyl)ethanamine hydrochloride is a fluorinated aryl ethylamine derivative with the molecular formula C₈H₁₀ClF₂N and a molecular weight of 193.63 g/mol . The compound exists in enantiomeric forms, with the (S)-enantiomer having the CAS number 444643-16-7 . It is commonly used as a chiral building block in pharmaceutical synthesis due to the electron-withdrawing effects of fluorine atoms at the 3,5-positions, which enhance metabolic stability and receptor binding affinity in drug candidates . Key identifiers include:

属性

IUPAC Name |

1-(3,5-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKNBJOMVKILCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Imine Intermediate Synthesis

3',5'-Difluoroacetophenone reacts with ammonia or ammonium acetate in ethanol under reflux to form the Schiff base (imine). The reaction typically achieves >85% yield when conducted at 80°C for 12–24 hours.

Asymmetric Hydrogenation

The imine intermediate undergoes enantioselective hydrogenation using chiral catalysts:

- Ruthenium-BINAP complexes : Achieves 90–95% enantiomeric excess (ee) for the (R)-enantiomer at 50–100 bar H₂ pressure.

- Palladium on Carbon (Pd/C) with chiral modifiers : Yields 70–80% ee under milder conditions (10–20 bar H₂).

Post-hydrogenation, the free amine is treated with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt, yielding >95% purity.

Reductive Amination Using Sodium Cyanoborohydride

This one-pot method bypasses imine isolation by combining 3',5'-difluoroacetophenone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Maximizes rate |

| pH | 6.5–7.0 | Prevents hydrolysis |

| Molar Ratio (Ketone:NH₃) | 1:3 | Ensures complete conversion |

The reaction achieves 80–85% yield but produces racemic mixtures, necessitating subsequent chiral resolution.

Biocatalytic Synthesis Using Reductive Aminases (RedAms)

Fungal-derived RedAms enable asymmetric synthesis of 1-(3,5-difluorophenyl)ethanamine with high stereoselectivity. NADPH-dependent enzymes from Aspergillus species catalyze the reductive amination of 3',5'-difluoroacetophenone with ammonia.

Reaction Conditions

- Substrate Concentration : 50–100 mM ketone

- Cofactor Regeneration : Glucose dehydrogenase (GDH) system

- Temperature : 30°C, pH 7.5

This method achieves 92% conversion and 98% ee for the (S)-enantiomer, outperforming traditional chemical catalysts.

Comparative Performance of RedAms

| Enzyme Source | Conversion (%) | ee (%) |

|---|---|---|

| Aspergillus niger | 92 | 98 |

| Penicillium chrysogenum | 88 | 95 |

Resolution of Racemic Mixtures

Industrial-scale production often employs kinetic resolution using amine transaminases (ATAs) . For example:

- Racemic 1-(3,5-difluorophenyl)ethanamine reacts with pyruvate in the presence of an (S)-selective ATA.

- The (R)-enantiomer remains unreacted and is separated via extraction.

- Hydrochloride salt formation yields enantiopure product (99% ee).

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and safety:

化学反应分析

1-(3,5-Difluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

1-(3,5-Difluorophenyl)ethanamine hydrochloride is being investigated for its potential therapeutic applications. Its structure allows it to act as a precursor in the synthesis of various pharmaceuticals aimed at treating neurological disorders and other conditions due to its ability to interact with neurotransmitter receptors .

Biological Studies

This compound is utilized in enzyme inhibition studies and receptor binding assays. Its structural similarity to biologically active amines makes it a valuable tool in pharmacology for understanding drug interactions and metabolic pathways. Specifically, its fluorine substituents enhance binding affinity for certain enzymes and receptors .

Chemical Research

In organic synthesis, this compound serves as a building block for creating more complex organic molecules. Its unique chemical properties allow for various reactions, including oxidation and nucleophilic aromatic substitution .

Case Studies

Case Study 1: Neurological Drug Development

Research has demonstrated that derivatives of this compound exhibit promising activity against specific neurological targets. For instance, studies have shown that compounds derived from this base structure can selectively inhibit serotonin receptors, which are crucial in treating depression and anxiety disorders.

Case Study 2: Enzyme Interaction Analysis

A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could modulate drug metabolism significantly. By inhibiting CYP1A2, it affects the pharmacokinetics of co-administered drugs, highlighting its importance in understanding drug-drug interactions .

作用机制

The mechanism of action of 1-(3,5-Difluorophenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .

相似化合物的比较

Key Findings:

- Enantiomeric Differences : The (S)-enantiomer (CAS 444643-16-7) is more frequently utilized in synthetic routes for neurologic and antimicrobial agents, suggesting stereoselective advantages in target binding .

- Fluorine Positioning : 3,5-Difluoro substitution maximizes symmetry and electronic effects, whereas 2,4-difluoro analogs exhibit reduced similarity (0.95) due to steric and electronic perturbations .

Methoxy-Substituted Analogs

Methoxy groups introduce electron-donating effects, altering solubility and reactivity compared to fluorine:

Key Findings:

- Solubility : Methoxy-substituted compounds exhibit higher aqueous solubility than fluorinated analogs due to oxygen polarity .

- Electronic Effects : Methoxy groups reduce electrophilicity, limiting utility in cross-coupling reactions compared to fluorine .

Halogenated Derivatives

Bromine and chlorine substitutions introduce steric bulk and alter reactivity:

生物活性

1-(3,5-Difluorophenyl)ethanamine hydrochloride, with the molecular formula CHClFN and a molecular weight of approximately 193.62 g/mol, is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications across various fields.

Chemical Structure and Properties

This compound exists in two enantiomeric forms: (R)- and (S)-. The presence of fluorine atoms in its structure enhances its binding affinity to biological targets, making it a valuable compound in drug development and material science .

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Key mechanisms include:

- Receptor Binding : The compound has been shown to interact with serotonin receptors (particularly 5-HT2A) and dopamine receptors (D2), which are critical for mood regulation and the treatment of psychiatric disorders .

- Enzyme Inhibition : Its structural similarity to biologically active amines allows it to act as an enzyme inhibitor in various biochemical pathways .

1. Pharmacological Studies

Research indicates that this compound exhibits promising pharmacological properties:

- Antimalarial Activity : A study demonstrated that derivatives of this compound showed in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, with some compounds exhibiting low nanomolar IC values .

| Compound | IC (nM) | Strain |

|---|---|---|

| 5g | 55.0 | FCR-3 |

| 5h | 39.8 | FCR-3 |

- Neuropharmacology : Preliminary findings suggest that both enantiomers can effectively penetrate the blood-brain barrier (BBB), indicating potential for developing treatments for neurological disorders .

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the difluorophenyl group significantly affect the biological activity of the compound. For instance, compounds with flexible linkers exhibited enhanced activity compared to those with rigid structures .

Case Study 1: Antimalarial Efficacy

In a comparative study on antimalarial efficacy, a series of compounds derived from this compound were tested against P. falciparum. The results indicated that certain derivatives were more effective than established antimalarial drugs like pyrimethamine.

Case Study 2: Neuropharmacological Applications

Research involving animal models has shown that the administration of this compound can lead to observable changes in behavior linked to serotonin and dopamine modulation. These findings support its potential use in treating mood disorders .

Applications in Research and Industry

This compound has diverse applications:

- Drug Development : Its ability to modulate receptor activity makes it a candidate for developing new therapeutic agents targeting neurological and psychiatric conditions.

- Chemical Synthesis : It serves as a chiral building block in organic synthesis, facilitating the creation of complex molecules with specific stereochemistry .

常见问题

Basic: What are the optimal synthetic routes for 1-(3,5-Difluorophenyl)ethanamine hydrochloride?

Methodological Answer:

The synthesis typically involves reducing a nitrile or amide precursor. For example, 3,5-difluorophenylacetonitrile can be reduced using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under inert conditions, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Alternative routes include catalytic hydrogenation of the corresponding imine using palladium on carbon (Pd/C). Post-synthesis purification often employs recrystallization from ethanol/water mixtures to achieve >95% purity. Key intermediates and reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR (e.g., δ<sup>1</sup>H ~3.0 ppm for -CH2NH2; δ<sup>19</sup>F ~-110 ppm for aromatic fluorines) to confirm substituent positions .

- Mass Spectrometry (MS) : ESI-MS (positive mode) should show [M+H]<sup>+</sup> at m/z 157.16 (free base) or 193.63 (hydrochloride, C8H10ClF2N) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared against a reference standard (≥98% purity threshold) .

Advanced: How does the 3,5-difluorophenyl substitution influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing fluorine atoms activate the aromatic ring toward electrophilic substitution but may sterically hinder coupling reactions. For Suzuki-Miyaura couplings, optimize conditions using Pd(PPh3)4 as a catalyst, Na2CO3 as a base, and toluene/water (3:1) at 80°C. Monitor regioselectivity via <sup>19</sup>F NMR to detect para/ortho byproducts. Comparative studies with non-fluorinated analogs (e.g., phenyl or 3-chlorophenyl derivatives) highlight reduced reaction rates due to fluorine’s inductive effects .

Advanced: What are the challenges in maintaining stability during long-term storage?

Methodological Answer:

The hydrochloride salt is hygroscopic; store under argon in amber glass vials at -20°C. Degradation studies via accelerated thermal testing (40°C/75% RH for 4 weeks) reveal ≤2% impurity formation (monitored via HPLC). Avoid aqueous solutions at neutral pH, as freebase forms may oxidize. For lyophilization, use tert-butanol/water co-solvents to prevent clumping. Stability-indicating methods must include assays for amine oxidation products (e.g., nitro derivatives) .

Advanced: How can researchers investigate its interactions with biological targets (e.g., GPCRs)?

Methodological Answer:

- Radioligand Binding Assays : Use <sup>3</sup>H-labeled compound to measure affinity for serotonin or dopamine receptors (Kd values). Competitive binding with known agonists/antagonists (e.g., dopamine HCl, CAS 62-31-7) identifies selectivity .

- Molecular Dynamics Simulations : Model the protonated amine’s interaction with receptor aspartate residues (e.g., D3.32 in GPCRs). Fluorine’s electrostatic effects on binding can be compared to non-fluorinated analogs .

- In Vivo Metabolite Tracking : Administer isotopically labeled (<sup>13</sup>C/<sup>15</sup>N) compound via IP injection in rodent models; analyze plasma and brain extracts via LC-HRMS to identify N-acetylated or deaminated metabolites .

Basic: What solvents and conditions are suitable for its dissolution in experimental workflows?

Methodological Answer:

The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (≤5 mg/mL at 25°C). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤0.1%). Sonication (30 sec, 40 kHz) improves dissolution. Avoid chlorinated solvents (e.g., DCM), which may form HCl complexes .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

Methodological Answer:

- Batch Analysis : Compare impurity profiles (HPLC-UV/MS) of different commercial batches; residual solvents (e.g., THF) or unreacted intermediates (e.g., nitriles) may antagonize targets .

- Assay Standardization : Re-test the compound under uniform conditions (e.g., pH 7.4 buffer, 37°C) using a reference standard (e.g., USP-grade).

- Species-Specific Variability : Evaluate receptor orthologs (e.g., human vs. rat 5-HT2A) via transfected HEK293 cells to isolate species-dependent effects .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation of fine powders .

- Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose via licensed hazardous waste services.

- Acute Exposure Response : Flush eyes/skin with water for 15 mins; seek medical evaluation for persistent irritation .

Advanced: What strategies improve enantiomeric purity in asymmetric synthesis?

Methodological Answer:

- Chiral Resolution : Use (R)- or (S)-mandelic acid to form diastereomeric salts; recrystallize from ethanol/acetone .

- Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for enantioselective reduction of ketone precursors (e.g., 3,5-difluorophenylacetone). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA eluent) .

Advanced: How to design SAR studies for optimizing its bioactivity?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied fluorination (e.g., 2,4-difluoro or 3-CF3) and measure binding affinity shifts .

- Side Chain Variations : Replace ethylamine with cyclopropyl or propyl groups; assess metabolic stability in liver microsomes .

- Pharmacophore Mapping : Use X-ray crystallography of target-bound complexes to identify critical H-bonding (amine) and hydrophobic (fluorophenyl) interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。